Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a fluorobenzoyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate
- Methyl 3-{2-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate
- Methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of both a fluorobenzoyl group and a thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUAAFYMMMHQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330212 | |
Record name | methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671448 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
544700-17-6 | |
Record name | methyl 3-[(2-fluorobenzoyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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